2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate is a chemical compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound features an indazole ring substituted with a hydroxyacetic acid moiety and a trifluoroacetate group, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving indazole derivatives and acetic acid derivatives. Its structure and properties have been documented in chemical databases such as PubChem, which provides detailed information on its molecular characteristics and classification .
This compound is classified as an organic compound, specifically an indazole derivative. Indazoles are bicyclic compounds that contain nitrogen atoms in their rings, making them significant in pharmaceutical chemistry due to their ability to interact with biological targets.
The synthesis of 2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate typically involves the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate can be represented as follows:
The structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, allowing for insights into its steric and electronic properties.
2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate can undergo various chemical reactions, including:
Technical details such as reaction kinetics and mechanisms are essential for understanding these transformations.
The mechanism of action for 2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate is primarily attributed to its interaction with biological targets. It is hypothesized that:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Relevant data from experimental analyses would provide quantitative measures of these properties.
2-(2H-Indazol-6-yloxy)acetic acid trifluoroacetate has potential applications in:
Continued research into this compound could unveil novel therapeutic applications and enhance our understanding of its biochemical roles.
The indazole core serves as a privileged scaffold in designing modulators for therapeutic targets, particularly ion channels and kinases. In cystic fibrosis transmembrane conductance regulator (CFTR) research, molecular docking of ~155 million compounds identified indazole derivatives as potent allosteric modulators. These derivatives bind a membrane-exposed pocket distinct from orthosteric sites, enhancing channel open probability without competing with endogenous ligands. The 2-(2H-indazol-6-yloxy)acetic acid moiety in particular demonstrated nanomolar affinity (EC₅₀ = 2.2 μM) for CFTR potentiator sites, acting via key interactions with residues S308, Y304, and F312 [2]. This binding stabilizes the channel's open conformation, analogous to clinical potentiators like ivacaftor but with improved solubility profiles.
Beyond ion channels, indazole derivatives exhibit broad enzyme-modulating capabilities. Kinase inhibition studies reveal their capacity to occupy hydrophobic pockets in protein kinases, disrupting ATP binding through hydrogen bonding with hinge regions. For example, 6-substituted indazoles suppress tumor angiogenesis by blocking vascular endothelial growth factor receptors (VEGFRs), where the acetic acid side chain contributes to additional polar interactions with catalytic lysine residues [3] [7]. The scaffold’s planar geometry enables π-stacking with phenylalanine gatekeeper residues, a mechanism critical for tyrosine kinase selectivity.
Table 1: Binding Parameters of Indazole Derivatives to Biological Targets
Target | Compound | Affinity (EC₅₀/IC₅₀) | Key Interactions |
---|---|---|---|
CFTR Ion Channel | 2-(2H-Indazol-6-yloxy)acetic acid | 2.2 ± 0.6 μM | Hydrogen bonds: S308, Y304; π-stacking: F312 |
VEGFR2 Kinase | 6-Aryloxyindazole analogs | 11–85 nM | Hinge region H-bond; hydrophobic pocket occupancy |
Phospholipase A2 | C4-Acidic indole derivatives | 0.3–1.2 μM | Chelation of catalytic calcium; membrane interface anchoring |
Indazole derivatives exist in a dynamic equilibrium between 1H- and 2H-tautomeric forms, profoundly influencing their molecular recognition properties. Nuclear magnetic resonance (NMR) analyses confirm that 2-(2H-indazol-6-yloxy)acetic acid trifluoroacetate predominantly adopts the 2H-tautomer (>85% in physiological conditions), where the proton resides at N1 rather than N2. This preference generates a hydrogen-bond-donating capacity critical for engaging allosteric sites, as demonstrated in CFTR cryo-EM structures showing N1-H···Y304 interactions [2] [6].
Regiochemical outcomes directly impact biological activity, as evidenced by synthesis artifacts during CFTR modulator optimization. Docking hits initially misassigned as N2-acylated indazoles (e.g., Z2075279358) were corrected via NMR to N1-regioisomers after functional testing revealed unexpected potency loss in N2-analogs. The 2H-tautomer’s dipole moment (calculated: 4.2 Debye) enhances electrostatic complementarity with gating-related residues in ion channels, while 1H-dominant forms favor kinase interactions due to altered charge distribution [2] [10]. pKa modulation further influences membrane permeability, with the 2H-form exhibiting lower basicity (predicted pKa = 3.8) versus 1H-indazoles (pKa > 5.2), reducing cationic character and enhancing blood-brain barrier penetration in neurotherapeutic candidates [6].
Table 2: Physicochemical Properties of Indazole Tautomers
Property | 1H-Indazole Tautomer | 2H-Indazole Tautomer |
---|---|---|
Dominant form in water | ~40% | ~60% |
N-H pKa | 5.2–6.0 | 3.7–4.2 |
Dipole moment | 3.0–3.5 Debye | 4.0–4.5 Debye |
Biological relevance | Kinase hinge region binding | Ion channel allosteric sites |
Trifluoroacetate (TFA) serves as a counterion in salt formulations of indazole derivatives, significantly modifying their physicochemical behavior. The extreme acidity of TFA (pKa = 0.52) ensures complete proton transfer to basic nitrogen centers in indazole scaffolds, generating stable crystalline salts. For 2-(2H-indazol-6-yloxy)acetic acid trifluoroacetate, this ionization elevates aqueous solubility to >5 mg/mL despite the parent carboxylic acid’s intrinsic hydrophobicity (cLogP = 1.2) [1] [5]. This property enables formulation without organic cosolvents—a critical advantage over ivacaftor, which requires complex delivery systems due to near-insolubility (<0.05 μg/mL) [2].
However, TFA introduces environmental and analytical challenges. As a persistent perfluoroalkyl substance (PFAS), it resists degradation in water treatment systems, leading to accumulation in aquatic ecosystems (detected at ~200 ng/L in seawater). Reverse osmosis remains the only effective removal method, though it generates concentrated waste streams requiring specialized containment [4]. Analytically, TFA adducts cause split peaks in LC-MS by suppressing carboxylate ionization, necessitating 0.1% formic acid modifiers for symmetric chromatography. The counterion also influences bioavailability by altering plasma protein binding; TFA salts exhibit 15–20% lower serum albumin affinity than hydrochloride salts, potentially enhancing tissue distribution [4] [5].
Table 3: Formulation Comparison of Acidic Counterions
Parameter | Trifluoroacetate (TFA) | Hydrochloride (HCl) | Free Acid |
---|---|---|---|
Aqueous solubility | >5 mg/mL | 1–3 mg/mL | <0.1 mg/mL |
pKa (counterion) | 0.52 | -6.3 | N/A |
Environmental persistence | High (t₁/₂ >5 years) | Low | Moderate |
Plasma protein binding | 80–85% | 90–95% | >98% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1